molecular formula C24H28N2O6 B12204997 methyl 6-(2,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

methyl 6-(2,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

Cat. No.: B12204997
M. Wt: 440.5 g/mol
InChI Key: FBYPHBYRVIIHRZ-UHFFFAOYSA-N
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Description

This compound features a pyrazino[1,2-a]quinoline core fused with a bicyclic system, substituted with a 2,4-dimethoxyphenyl group at position 6 and a methyl carboxylate at position 3. The 9,9-dimethyl substituents enhance steric stability, while the dimethoxy groups contribute electron-donating effects, influencing reactivity and solubility.

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

methyl 6-(2,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-1,2,3,6,8,10-hexahydropyrazino[1,2-a]quinoline-5-carboxylate

InChI

InChI=1S/C24H28N2O6/c1-24(2)11-15-19(16(27)12-24)18(14-7-6-13(30-3)10-17(14)31-4)20(23(29)32-5)21-22(28)25-8-9-26(15)21/h6-7,10,18H,8-9,11-12H2,1-5H3,(H,25,28)

InChI Key

FBYPHBYRVIIHRZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C3N2CCNC3=O)C(=O)OC)C4=C(C=C(C=C4)OC)OC)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(2,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a dimethoxyphenyl derivative with a suitable diketone, followed by cyclization and esterification steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity. The process might include the use of catalysts and solvents that facilitate the cyclization and esterification reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Methyl 6-(2,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-(2,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and spectroscopic distinctions between the target compound and analogous heterocyclic systems from the evidence:

Table 1: Comparative Analysis of Heterocyclic Compounds

Compound Name / Core Structure Key Substituents Physical Properties Spectral Data & Reactivity Source
Target Compound : Pyrazino[1,2-a]quinoline 6-(2,4-Dimethoxyphenyl), 5-methyl carboxylate, 9,9-dimethyl High melting point (estimated >200°C due to rigidity) Expected strong IR carbonyl peaks (1700–1750 cm⁻¹); NMR: aromatic protons (δ 6.5–7.5), methoxy (δ ~3.8) N/A
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, hydrazide at position 6 Solid (exact mp unspecified) IR: C=O (1680 cm⁻¹), NH (3300 cm⁻¹); NMR: hydrazide NH (δ 10.2), phenyl protons (δ 7.0–8.2)
Diethyl 8-cyano-7-(4-nitrophenyl)imidazo-pyridine 4-Nitrophenyl, cyano, phenethyl Yellow solid (mp 243–245°C) IR: nitrile (2220 cm⁻¹), nitro (1520 cm⁻¹); NMR: nitrophenyl (δ 8.2–8.5), cyano (δ ~4.1)
8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane Spiro junction, benzothiazolyl, dimethylamino Crystalline (mp unspecified) UV-Vis: λmax ~350 nm (dimethylamino → benzothiazole charge transfer)
5-Substituted 8,8-dimethyl-pentafluorophenyl cinnolinones Pentafluorophenyl, dimethyl Stable under acidic conditions ¹⁹F NMR: δ -140 to -160 (CF₅); reactivity: resistant to hydrolysis due to electron-withdrawing CF₅
Pyrrolo[3,4-b]pyrazin-5-yl methylpiperazine Chloropyridinyl, methylpiperazine carboxylate Lipophilic (enhanced logP) MS: [M+H]+ ~450; ester hydrolysis slower than methyl carboxylate

Key Structural and Functional Differences

Core Heterocycle: The target compound’s pyrazinoquinoline core (fused pyrazine-quinoline) differs from pyrrolo-thiazolo-pyrimidine () and imidazo-pyridine (), which have smaller heterocycles with sulfur or nitrogen atoms. These variations affect ring strain, π-conjugation, and hydrogen-bonding capacity.

Substituent Effects: Electron-Donating vs. Ester Groups: The methyl carboxylate in the target compound is less sterically hindered and more hydrolytically labile than methylpiperazine carboxylate () or pentafluorophenyl hydrazine derivatives ().

Spectral Characterization: The absence of fluorine in the target compound precludes ¹⁹F NMR analysis, a key tool for pentafluorophenyl analogs (). Its methoxy groups, however, provide distinct ¹H NMR signals (δ ~3.8) absent in nitro- or cyano-substituted compounds ().

The spiro compounds in require Schiff base intermediates, suggesting divergent synthetic challenges.

Notable Reactivity and Stability Trends

  • Solubility : The target’s dimethoxy groups likely improve aqueous solubility compared to nitro- or chloro-substituted analogs (), which are more lipophilic.
  • Thermal Stability: The 9,9-dimethyl groups in the target compound may enhance thermal stability relative to non-alkylated analogs (e.g., ), reducing ring-opening tendencies.
  • Reactivity with Nucleophiles : The electron-rich aromatic system in the target compound may favor electrophilic substitutions, whereas electron-deficient cores () are more prone to nucleophilic attacks.

Biological Activity

Methyl 6-(2,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate (commonly referred to as the compound) is a synthetic derivative of quinoline and pyrazine that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C24H28N2O6
  • Molar Mass : 440.5 g/mol
  • CAS Number : 880068-86-0

The compound features a complex structure that includes multiple functional groups such as methoxy and carbonyl groups which contribute to its biological properties.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance:

  • A study demonstrated that derivatives of quinoline can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • The compound's structural similarity to known antitumor agents suggests it may also possess cytotoxic properties against various cancer cell lines.

Antimicrobial Properties

Preliminary studies have shown that compounds related to this structure exhibit antimicrobial activity:

  • A related compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
  • The presence of the methoxy groups may enhance lipophilicity, allowing better penetration into bacterial membranes.

Antimalarial Activity

The potential for antimalarial activity has been explored in compounds with similar backbones:

  • Isoquinoline derivatives have shown promising results against Plasmodium falciparum . Given the structural similarities, the compound may also exhibit similar efficacy.

Case Studies and Research Findings

StudyFocusFindings
Iwasa et al. (2019)Antitumor activityDemonstrated significant cytotoxicity against leukemia cell lines with structural analogs .
Ulya et al. (2019)Antimicrobial propertiesFound effective inhibition of bacterial growth in derivatives related to the compound .
Sohilait et al. (2019)Antimalarial propertiesReported promising antimalarial effects in isoquinoline derivatives .

The biological activity of the compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in related structures.
  • Antioxidant Activity : Some derivatives display antioxidant properties that could contribute to their overall biological effects.

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